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Compound of Interest
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Cat. No.: B15611335 Get Quote

An objective guide for researchers and drug development professionals on the efficacy of

Raltegravir in suppressing HIV-1 viral load, supported by data from pivotal clinical trials.

Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has been a

cornerstone of antiretroviral therapy (ART). This guide provides a comprehensive comparison

of the virologic suppression rates of Raltegravir-based regimens against other key

antiretroviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs),

protease inhibitors (PIs), and other INSTIs. The data presented is derived from major clinical

trials, offering a quantitative basis for evaluating Raltegravir's performance in treatment-naïve

and treatment-experienced patient populations.

Comparative Virologic Suppression Rates
The efficacy of Raltegravir has been rigorously evaluated in numerous clinical studies. The

following tables summarize the virologic suppression rates (defined as achieving HIV-1 RNA

<50 copies/mL) of Raltegravir-based regimens in comparison to other ARTs at various time

points.

Table 1: Raltegravir vs. Efavirenz (NNRTI) in Treatment-
Naïve Patients (STARTMRK Trial)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15611335?utm_src=pdf-interest
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/product/b15611335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Timepoint
Raltegravir +
TDF/FTC

Efavirenz +
TDF/FTC

Treatment
Difference (95% CI)

Week 48 86%[1][2] 82%[1][2] 4.4% (-1.9 to 10.3)

Week 96 81%[1][3] 79%[1][3] 2% (-4 to 9)

Week 240 71.0%[4] 61.3%[4] 9.5 (1.7 to 17.3)

TDF/FTC: Tenofovir/Emtricitabine

Table 2: Raltegravir vs. Dolutegravir (INSTI) in
Treatment-Naïve Patients (SPRING-2 Trial)

Timepoint
Raltegravir + 2
NRTIs

Dolutegravir + 2
NRTIs

Adjusted
Difference (95% CI)

Week 48 85%[5][6] 88%[5][6] 2.5% (-2.2 to 7.1)

Week 96 76%[7][8] 81%[7][8] 4.5% (-1.1 to 10.0)

NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (investigator-selected

tenofovir/emtricitabine or abacavir/lamivudine)

Table 3: Raltegravir vs. Protease Inhibitors in Treatment-
Naïve Patients (ACTG A5257 Trial)

Timepoint
Raltegravir +
TDF/FTC

Atazanavir/r +
TDF/FTC

Darunavir/r +
TDF/FTC

Week 96 (Virologic

Failure)
6% 12% 11%

Week 96 (Tolerability

Failure)
1% 16% 5%

Week 96 (Viral

Suppression <50

copies/mL)

94%[9] 88%[9] 89%[9]
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TDF/FTC: Tenofovir/Emtricitabine; /r: ritonavir-boosted

Table 4: Raltegravir vs. Elvitegravir (INSTI) in Treatment-
Experienced Patients

Timepoint
Raltegravir + PI/r +
2nd agent

Elvitegravir/c + PI/r
+ 2nd agent

Treatment
Difference (95% CI)

Week 48 58%[10][11] 59%[10][11] 1.1% (-6.0 to 8.2)

PI/r: ritonavir-boosted Protease Inhibitor; /c: cobicistat-boosted

Experimental Protocols
The data presented above are derived from randomized, controlled clinical trials with well-

defined methodologies.

STARTMRK Trial (NCT00370047)
This was a Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority

study.[12] Treatment-naïve HIV-1 infected adult patients with HIV-1 RNA greater than 5000

copies/mL were randomized to receive either Raltegravir (400 mg twice daily) or Efavirenz

(600 mg once daily), each in combination with a fixed-dose combination of

tenofovir/emtricitabine. The primary endpoint was the proportion of patients with HIV-1 RNA

levels less than 50 copies/mL at week 48.[12] The study continued for 240 weeks.[4][13]

SPRING-2 Trial (NCT01227824)
This was a 96-week, Phase III, randomized, double-blind, active-controlled, non-inferiority

study.[5][7] Treatment-naïve adults with HIV-1 infection and HIV-1 RNA concentrations of 1000

copies per mL or more were randomized (1:1) to receive either Dolutegravir (50 mg once daily)

or Raltegravir (400 mg twice daily), plus investigator-selected tenofovir/emtricitabine or

abacavir/lamivudine.[7] The primary endpoint was the proportion of patients with an HIV-1 RNA

value of less than 50 copies per mL at 48 weeks.[5]

ACTG A5257 Trial (NCT00811954)
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This was a Phase III, randomized, open-label trial comparing three non-nucleoside reverse

transcriptase inhibitor-sparing regimens.[14] HIV-1–infected, treatment-naïve adults with

plasma HIV-1 RNA >1000 copies/mL were randomly assigned to receive Raltegravir (400 mg

twice daily), ritonavir-boosted Atazanavir (300/100 mg once daily), or ritonavir-boosted

Darunavir (800/100 mg once daily), all in combination with tenofovir/emtricitabine.[9][14] The

primary endpoint was a composite of virologic failure or discontinuation for toxicity over 96

weeks.[9]

Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Raltegravir and the general

workflow of the clinical trials discussed.
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Caption: Mechanism of Action of Raltegravir.
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Caption: Generalized Clinical Trial Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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